molecular formula C12H16ClNO B2628931 2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride CAS No. 2460749-86-2

2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride

Cat. No.: B2628931
CAS No.: 2460749-86-2
M. Wt: 225.72
InChI Key: RSCQOIFPKWNLMP-UHFFFAOYSA-N
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Description

2-Oxabicyclo[211]hexan-1-yl(phenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl It is known for its unique bicyclic structure, which includes an oxabicyclo[211]hexane ring system

Mechanism of Action

Mode of Action

It is known that the compound has been validated biologically as bioisosteres of ortho- and meta-benzenes . This suggests that it may interact with its targets in a similar manner to these compounds.

Biochemical Pathways

Given its validation as a bioisostere of ortho- and meta-benzenes , it may affect similar biochemical pathways as these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxabicyclo[2.1.1]hexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Amination: The amine group is introduced through a reductive amination reaction, where the intermediate ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can promote hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
  • 1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
  • 2-Oxabicyclo[2.1.1]hexanes

Uniqueness

2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of both an oxabicyclo[2.1.1]hexane ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride is a bicyclic amine compound characterized by its unique structural properties, including the presence of an oxygen atom in its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications as a bioisostere of ortho-substituted phenyl rings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound’s bicyclic structure allows it to fit into biological receptors, potentially modulating their activity and influencing specific biochemical pathways.

Research Findings

Recent studies have demonstrated that compounds based on the 2-oxabicyclo[2.1.1]hexane scaffold exhibit improved physicochemical properties compared to their phenyl counterparts, notably in terms of solubility and lipophilicity. For instance, the replacement of the ortho-substituted phenyl ring with 2-oxabicyclo[2.1.1]hexane has shown significant increases in water solubility without compromising bioactivity.

Case Studies

  • Agrochemical Applications : The incorporation of 2-oxabicyclo[2.1.1]hexane into agrochemicals such as fluxapyroxad and boscalid resulted in enhanced solubility and retention of bioactivity. In comparative studies:
    • Fluxapyroxad : Solubility increased from 25 µM (original) to 155 µM (with 2-oxabicyclo substitution).
    • Boscalid : Solubility improved from 11 µM (original) to over 152 µM (with substitution) .
  • Medicinal Chemistry : The compound has been validated as a bioisostere for several drugs, facilitating the development of new therapeutics with better solubility profiles and reduced side effects .

Comparative Analysis

Compound TypeOriginal Solubility (µM)Modified Solubility (µM)Improvement Factor
Fluxapyroxad251556x
Boscalid11152>10x

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves iodocyclization methods, which facilitate the formation of the bicyclic structure under controlled conditions. Key steps include:

  • Formation of Bicyclic Structure : Iodocyclization reactions are employed to create the bicyclic framework.
  • Introduction of Functional Groups : Subsequent reactions can introduce various substituents, enhancing biological activity.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction, depending on the desired derivatives .

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c13-11(10-4-2-1-3-5-10)12-6-9(7-12)8-14-12;/h1-5,9,11H,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCQOIFPKWNLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)C(C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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